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Compound of Interest

Compound Name: 2-Chloroquinoline-6-carbaldehyde

CAS No.: 791626-59-0

Cat. No.: B1589551 Get Quote

Executive Summary
2-Chloroquinoline-6-carbaldehyde (CAS: 791626-59-0) is a bifunctional heterocyclic scaffold

critical to medicinal chemistry and materials science. Unlike its more common isomer, 2-

chloroquinoline-3-carbaldehyde (derived via Vilsmeier-Haack formylation of acetanilides), the

6-carbaldehyde variant offers a unique substitution pattern that enables the construction of

linear, extended conjugated systems.

This compound serves as a "linchpin" intermediate: it possesses an electrophilic aldehyde at

the C-6 position and a nucleophile-susceptible chlorine at the C-2 position. This orthogonality

allows for sequential, selective functionalization—making it an ideal precursor for Wee1 kinase

degraders, antimalarial agents, and fluorescent probes.
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Property Data Notes

CAS Number 791626-59-0

Distinct from the 3-

carbaldehyde (CAS 73568-25-

9).[1]

Molecular Formula C₁₀H₆ClNO

Molecular Weight 191.61 g/mol

Appearance Pale yellow to off-white solid
Sensitive to oxidation upon

prolonged air exposure.

Solubility
Soluble in DCM, CHCl₃,

DMSO

Limited solubility in non-polar

alkanes (Hexane).

Storage
2–8°C, Inert Atmosphere

(Ar/N₂)

Aldehyde group is prone to

autoxidation to carboxylic acid.

Key Functional Groups C-2 Chloro, C-6 Formyl
Orthogonal reactivity profile

(SNAr vs. Carbonyl addition).

Synthesis and Preparation
The synthesis of 2-chloroquinoline-6-carbaldehyde does not follow the standard Meth-Cohn

quinoline synthesis used for the 3-isomer. Instead, it typically proceeds via the functionalization

of a pre-formed quinoline core, most commonly through lithium-halogen exchange of a 6-

bromo precursor.

Core Synthetic Pathway
The most robust route involves the chlorination of 6-bromoquinolin-2(1H)-one followed by

formylation.

Step 1: Chlorination (Activation of C-2)

Precursor: 6-Bromoquinolin-2(1H)-one (CAS 1810-66-8).

Reagent: Phosphoryl chloride (POCl₃).[2]
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Conditions: Reflux (100°C), 15 hours.

Mechanism: Conversion of the lactam carbonyl to an imidoyl chloride via a chloronium

intermediate.

Yield: ~92% (Pink/White solid).

Step 2: Formylation (Functionalization of C-6)

Precursor: 6-Bromo-2-chloroquinoline (CAS 1810-71-5).[2]

Reagents:n-Butyllithium (n-BuLi), anhydrous DMF.

Solvent: Dry THF.

Conditions: -78°C (Cryogenic).

Mechanism: Lithium-halogen exchange generates the kinetically stable 6-lithio-2-

chloroquinoline species, which nucleophilically attacks DMF. Acidic workup releases the

aldehyde.

Visualization of Synthesis
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Caption: Two-stage synthesis transforming the lactam precursor into the bifunctional aldehyde

scaffold.

Reactivity Profile & Functionalization
The chemical utility of 2-chloroquinoline-6-carbaldehyde lies in its divergent reactivity. The

C-2 chlorine and C-6 aldehyde react under different conditions, allowing for high chemo-

selectivity.
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A. C-6 Reactivity: Aldehyde Chemistry
The aldehyde at C-6 is electronically coupled to the quinoline nitrogen but is sufficiently distal to

react as a standard aromatic aldehyde.

Reductive Amination: Reacts with primary/secondary amines and reducing agents

(NaBH(OAc)₃) to form amine linkers. This is a primary route for synthesizing Wee1 kinase

degraders.

Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile)

to form vinyl-quinolines, often used in fluorescent dye synthesis.

B. C-2 Reactivity: Nucleophilic Aromatic Substitution
(SNAr)
The C-2 position is activated by the adjacent ring nitrogen (aza-activation).

Nucleophiles: Amines, thiols, and alkoxides.

Mechanism: Addition-Elimination. The nitrogen acts as an electron sink, stabilizing the

Meisenheimer complex.

Conditions: typically requires heat (80–100°C) or acid catalysis/basic conditions depending

on the nucleophile.

Selectivity: SNAr at C-2 can be performed before or after C-6 functionalization, though

protecting the aldehyde (as an acetal) is recommended if the nucleophile is a strong

reducing agent or very basic.

Divergent Reactivity Diagram
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Caption: Orthogonal reaction pathways allow independent modification of the C-2 and C-6

positions.

Experimental Protocols
Protocol A: Reductive Amination at C-6
Context: Synthesis of kinase inhibitor intermediates.

Preparation: In a dry round-bottom flask under N₂, dissolve 2-chloroquinoline-6-
carbaldehyde (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

Amine Addition: Add the desired amine (1.1 equiv) and stir at Room Temperature (RT) for 30

minutes to allow imine formation.

Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 equiv)

portion-wise.

Reaction: Warm to RT and stir for 12 hours. Monitor by LC-MS (Target mass: M+Amine-

O+2H).

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organics over

Na₂SO₄ and concentrate.
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Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: SNAr Displacement at C-2
Context: Introduction of amino-side chains.

Setup: Dissolve 2-chloroquinoline-6-carbaldehyde (1.0 equiv) in DMSO or NMP.

Reagents: Add the nucleophilic amine (2.0 equiv) and a base such as DIPEA or K₂CO₃ (3.0

equiv).

Heating: Heat the mixture to 100–120°C for 4–16 hours.

Note: The aldehyde group is stable to these conditions, but avoid strong reducing

nucleophiles.

Workup: Pour into ice-water. The product often precipitates. Filter and wash with water.

Validation: ¹H NMR should show the disappearance of the C-2 Cl signal and the appearance

of amine alkyl protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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